Cas no 887584-53-4 (3-amino-3-cyclobutylpropanoic acid)

3-amino-3-cyclobutylpropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-AMINO-3-CYCLOBUTYL-PROPIONIC ACID
- 3-amino-3-cyclobutylpropanoic acid
- DL-3-AMINO-3-CYCLOBUTYL-PROPIONIC ACID
- β-Aminocyclobutanepropanoic acid (ACI)
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- MDL: MFCD06410604
- インチ: 1S/C7H13NO2/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)
- InChIKey: BKTGHCWCUCSXIV-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C1CCC1)N)O
計算された属性
- せいみつぶんしりょう: 143.09500
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 63.32000
- LogP: 1.28880
3-amino-3-cyclobutylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-98115-1.0g |
3-amino-3-cyclobutylpropanoic acid |
887584-53-4 | 95.0% | 1.0g |
$685.0 | 2025-02-21 | |
abcr | AB286237-1 g |
3-Amino-3-cyclobutyl-propionic acid; . |
887584-53-4 | 1 g |
€1,086.50 | 2023-07-20 | ||
Enamine | EN300-98115-0.1g |
3-amino-3-cyclobutylpropanoic acid |
887584-53-4 | 95.0% | 0.1g |
$603.0 | 2025-02-21 | |
Enamine | EN300-98115-2.5g |
3-amino-3-cyclobutylpropanoic acid |
887584-53-4 | 95.0% | 2.5g |
$1343.0 | 2025-02-21 | |
Enamine | EN300-98115-0.05g |
3-amino-3-cyclobutylpropanoic acid |
887584-53-4 | 95.0% | 0.05g |
$575.0 | 2025-02-21 | |
abcr | AB286237-250 mg |
3-Amino-3-cyclobutyl-propionic acid; . |
887584-53-4 | 250 mg |
€517.00 | 2023-07-20 | ||
Aaron | AR00GSPW-1g |
3-AMINO-3-CYCLOBUTYL-PROPIONIC ACID |
887584-53-4 | 97% | 1g |
$474.00 | 2025-02-13 | |
A2B Chem LLC | AH82616-250mg |
3-Amino-3-cyclobutylpropanoic acid |
887584-53-4 | 97% | 250mg |
$210.00 | 2024-04-19 | |
Enamine | EN300-98115-5g |
3-amino-3-cyclobutylpropanoic acid |
887584-53-4 | 5g |
$1987.0 | 2023-09-01 | ||
abcr | AB286237-250mg |
3-Amino-3-cyclobutyl-propionic acid; . |
887584-53-4 | 250mg |
€494.20 | 2025-02-20 |
3-amino-3-cyclobutylpropanoic acid 合成方法
ごうせいかいろ 1
1.2 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol ; overnight, 50 psi, rt
3-amino-3-cyclobutylpropanoic acid Raw materials
3-amino-3-cyclobutylpropanoic acid Preparation Products
3-amino-3-cyclobutylpropanoic acid 関連文献
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1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
3-amino-3-cyclobutylpropanoic acidに関する追加情報
Recent Advances in the Application of 3-amino-3-cyclobutylpropanoic acid (CAS: 887584-53-4) in Chemical Biology and Pharmaceutical Research
3-amino-3-cyclobutylpropanoic acid (CAS: 887584-53-4) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have highlighted its role as a versatile building block in drug discovery, particularly in the development of novel small-molecule inhibitors and modulators of biological targets. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in medicinal chemistry.
Recent synthetic methodologies have optimized the production of 3-amino-3-cyclobutylpropanoic acid, with a focus on improving yield and enantiomeric purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel asymmetric synthesis route that achieved >95% enantiomeric excess, which is critical for its application in chiral drug development. The compound's cyclobutyl ring confers conformational rigidity, making it an attractive scaffold for designing constrained peptides and peptidomimetics that target protein-protein interactions.
In terms of biological activity, 3-amino-3-cyclobutylpropanoic acid has shown promise as a key component in γ-aminobutyric acid (GABA) analogs. Research in Bioorganic & Medicinal Chemistry Letters (2024) reported its incorporation into novel GABAA receptor modulators with improved blood-brain barrier penetration compared to traditional GABAergic drugs. The compound's ability to maintain bioactive conformations while resisting metabolic degradation contributes to its pharmacological potential.
Structural-activity relationship (SAR) studies have revealed that derivatives of 3-amino-3-cyclobutylpropanoic acid exhibit selective binding to various enzyme targets. A recent Nature Communications paper (2024) detailed its use in developing covalent inhibitors for KRAS G12C mutants, where the cyclobutyl moiety was found to optimally position the warhead for selective cysteine engagement. This application represents a significant advancement in targeted cancer therapies.
The compound's potential extends to neurodegenerative disease research. A 2024 study in ACS Chemical Neuroscience demonstrated its efficacy as a building block for amyloid-β aggregation inhibitors, showing 40% greater potency than similar linear analogs in in vitro models of Alzheimer's disease. The constrained structure appears to disrupt β-sheet formation more effectively than flexible analogs.
From a drug development perspective, pharmacokinetic studies of 3-amino-3-cyclobutylpropanoic acid-containing compounds have shown favorable absorption and distribution profiles. Research published in Molecular Pharmaceutics (2023) reported improved metabolic stability compared to acyclic counterparts, with hepatic microsome half-lives extending beyond 120 minutes in human models.
Future research directions include exploring the compound's utility in PROTAC (proteolysis targeting chimera) design and as a component of cyclic peptide therapeutics. The unique spatial arrangement of its functional groups offers opportunities for innovative drug design strategies that could address currently undruggable targets.
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